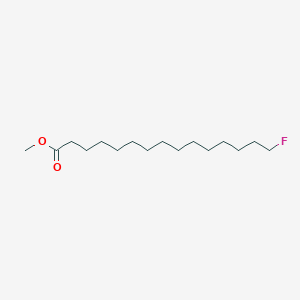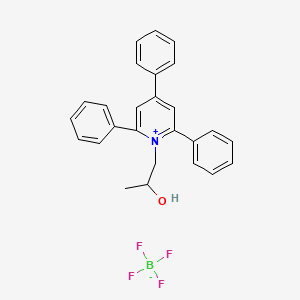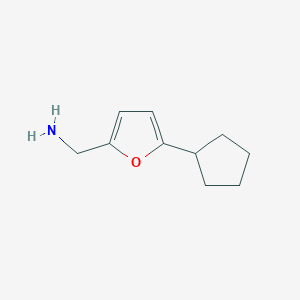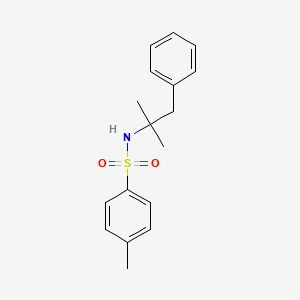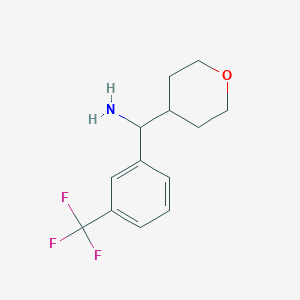
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C13H16O1N1F3 This compound is characterized by the presence of a tetrahydro-2H-pyran ring and a trifluoromethyl-substituted phenyl group attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.
Attachment of the Methanamine Moiety: The final step involves the reductive amination of the intermediate compound with formaldehyde and ammonia or an amine source under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring, such as halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)(3-(trifluoromethyl)phenyl)methanone: Contains a pyrazole ring instead of a tetrahydro-2H-pyran ring.
4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the tetrahydro-2H-pyran ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16F3NO |
|---|---|
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9/h1-3,8-9,12H,4-7,17H2 |
InChI-Schlüssel |
DQVBLMWUVHUBEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



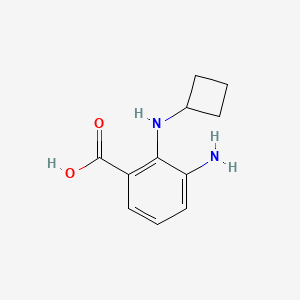
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
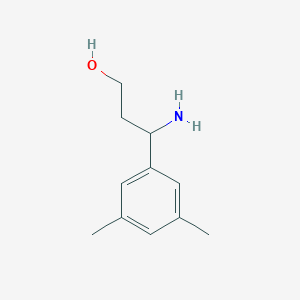
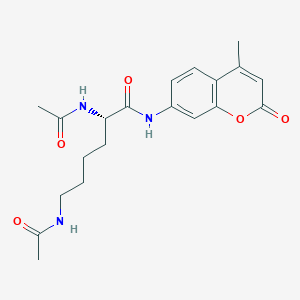
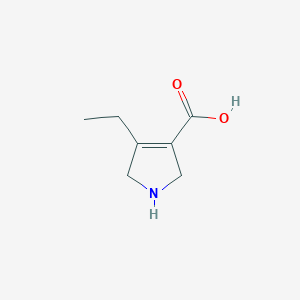
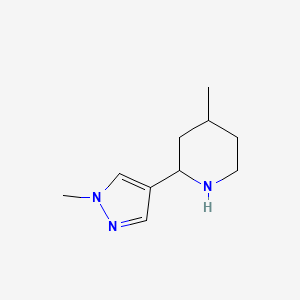
![[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13329261.png)
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)
